molecular formula C25H29N3O2 B12184590 4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one

4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one

Cat. No.: B12184590
M. Wt: 403.5 g/mol
InChI Key: BWWBELOGEHKRCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Indole-Piperazine Hybrid Compounds

Indole-piperazine hybrids have emerged as critical scaffolds in drug discovery due to their dual capacity for target engagement and pharmacokinetic optimization. Early work in the 1980s focused on natural product-inspired bis-indole alkaloids like topsentins, which demonstrated antiproliferative properties. However, synthetic indole-piperazine hybrids gained prominence in the 2000s as researchers sought to combine indole’s privileged status in bioactive molecules with piperazine’s conformational flexibility.

A pivotal shift occurred with the development of histone deacetylase (HDAC) inhibitors such as 6a and 6b, which featured indole-piperazine cores and submicromolar activity against HDAC1. These compounds underscored the value of piperazine’s nitrogen atoms for hydrogen bonding and indole’s planar aromaticity for intercalation. Subsequent innovations introduced acylpiperazine side chains to enhance solubility and metabolic stability, directly informing the design of 4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one.

Structural Uniqueness of 4-(1H-Indol-3-yl)-1-[4-(3-Phenylpropanoyl)piperazin-1-yl]butan-1-one

This compound’s structure (C~25~H~29~N~3~O~2~, MW 403.5 g/mol) integrates three distinct regions:

  • Indole moiety : The 1H-indol-3-yl group provides a hydrophobic aromatic surface capable of π-π stacking and van der Waals interactions.
  • Piperazine core : The 4-substituted piperazine introduces two tertiary amines, enabling hydrogen bonding and cation-π interactions.
  • 3-Phenylpropanoyl-butane linker : A four-carbon chain bridges the indole and piperazine, terminated by a ketone and 3-phenylpropanoyl group. This linker balances rigidity and flexibility, potentially optimizing binding kinetics.

Table 1: Key Structural Descriptors

Property Value
Molecular Formula C~25~H~29~N~3~O~2~
Molecular Weight 403.5 g/mol
IUPAC Name 4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one
SMILES C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)CCC4=CC=CC=C4

The stereoelectronic profile is further defined by the ketone’s electron-withdrawing effects and the propanoyl group’s capacity for hydrophobic interactions. Unlike simpler indole-piperazine conjugates, this molecule’s extended linker may reduce steric hindrance at target sites.

Academic Significance in Heterocyclic Chemistry Research

The synthesis of 4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one exemplifies advances in heterocyclic merging—a strategy that fuses two pharmacophores into a single scaffold. Recent methodologies, such as Smiles rearrangements and aza-Michael additions, enable the systematic construction of such hybrids while preserving stereochemical integrity.

Academic studies highlight this compound’s utility as a template for probing structure-activity relationships (SARs) in oncology. For instance, indole-piperazine hybrids with similar architectures exhibit HDAC inhibition (IC~50~ = 205–280 nM) and estrogen receptor modulation. The phenylpropanoyl group’s role in enhancing blood-brain barrier penetration is also under investigation, suggesting applications in neurodegenerative disease research.

Furthermore, its synthetic route—featuring piperazine acylation and indole coupling—provides a model for diversifying hybrid libraries. Researchers have leveraged analogous protocols to generate >20 stereochemically diverse indazolo-piperazines, underscoring the scalability of these methods.

Properties

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C25H29N3O2/c29-24(12-6-9-21-19-26-23-11-5-4-10-22(21)23)27-15-17-28(18-16-27)25(30)14-13-20-7-2-1-3-8-20/h1-5,7-8,10-11,19,26H,6,9,12-18H2

InChI Key

BWWBELOGEHKRCJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Scaffold Construction via 4-(1H-Indol-3-yl)Butanoic Acid

The foundational approach involves 4-(1H-indol-3-yl)butanoic acid (1) as a precursor. This route, detailed in ARKIVOC, proceeds through:

  • Activation of the carboxylic acid : Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. However, instability of the intermediate led to intramolecular cyclization, forming 2,3,4,9-tetrahydro-1H-carbazol-1-one (6) as a side product.

  • Alternative activation : Employing ethyl chloroformate to generate a mixed carbonate intermediate (7), which reacts with N-protected piperazines (e.g., tert-butyl piperazine-1-carboxylate) to yield protected intermediates (8a-b).

  • Deprotection : Acidic hydrolysis (HCl/MeOH) removes the tert-butoxycarbonyl (Boc) group, yielding 4-[4-(1H-indol-3-yl)butyl]piperazine (2).

Key Data :

  • Yield of intermediate 8b: 11% (via 2-propanol reflux).

  • Final deprotection yield: 99% (HCl/MeOH).

Piperazine Acylation with 3-Phenylpropanoyl Chloride

The introduction of the 3-phenylpropanoyl group to the piperazine nitrogen follows established acylation protocols:

  • Acyl chloride preparation : 3-Phenylpropanoic acid is treated with thionyl chloride to form 3-phenylpropanoyl chloride.

  • Nucleophilic acylation : Reaction of 4-[4-(1H-indol-3-yl)butyl]piperazine (2) with the acyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) as a base.

  • Workup : Aqueous extraction and column chromatography (SiO₂, ethyl acetate/hexane) isolate the final product.

Optimization Insights :

  • Excess acyl chloride (1.2–1.5 equiv) ensures complete piperazine acylation.

  • Reaction time: 12–24 hours at 0°C to room temperature.

Alternative Pathways and Comparative Analysis

Alcohol Intermediate Route

An alternative pathway starts with 4-(1H-indol-3-yl)butan-1-ol (10):

  • Methanesulfonylation : Treatment with methanesulfonyl chloride (MsCl) forms the mesylate (11).

  • Nucleophilic substitution : Reaction with piperazine derivatives (e.g., Boc-piperazine) in 2-propanol under reflux yields protected intermediates (12a-b).

  • Global deprotection : Acidic cleavage (HCl/MeOH) furnishes the target compound.

Advantages :

  • Higher overall yield (52%) compared to the carboxylic acid route (20%).

  • Reduced side reactions due to stable mesylate intermediates.

Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but risk side reactions with acid chlorides.

  • THF/DCM mixtures balance reactivity and solubility for acylation steps.

  • Reflux conditions (80–100°C) are critical for substitution reactions but require inert atmospheres to prevent oxidation.

Protective Group Strategies

  • Boc protection : Prevents over-acylation of piperazine and simplifies purification.

  • Ethyl carbamate protection : Less stable than Boc, leading to inconsistent hydrolysis yields.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Key signals include indole NH (~10.5 ppm), piperazine CH₂ (2.5–3.5 ppm), and aromatic protons (6.8–7.8 ppm).

  • MS (ESI+) : Molecular ion peak at m/z 404.2 [M+H]⁺.

Purity and Yield Optimization

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures improve crystalline form.

Challenges and Mitigation Strategies

Intermediate Instability

  • Acyl chloride cyclization : Addressed by using mixed carbonates (e.g., ethyl chloroformate) instead of direct chloride formation.

  • Piperazine dimerization : Controlled by slow addition of acylating agents and low temperatures (0–5°C).

Scalability Limitations

  • Multi-gram synthesis : The alcohol route is preferred for scalability (52% yield vs. 20% for acid route).

  • Cost of reagents : tert-Butyl piperazine-1-carboxylate increases material costs but improves reaction control .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group of the phenylpropanoyl moiety, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the phenylpropanoyl group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Pharmacology: It can be used to study the interactions of indole and piperazine derivatives with various biological targets.

    Biology: The compound can be used in studies of cell signaling pathways and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can interact with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds with polar residues. The phenylpropanoyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent variations, synthetic challenges, and inferred pharmacological implications.

Structural Variations

The key structural differences among these compounds lie in the substituents on the piperazine ring and the indole/heterocyclic components.

Pharmacological Implications (Inferred)

  • Receptor Binding: Evidence from indole-derived cannabinoids suggests that side-chain length (4–6 carbons) and aromatic substituents critically influence receptor affinity (e.g., CB1 receptors) .
  • Conformational Stability : Crystallographic data for 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole analogs reveal planar conjugated systems, which may stabilize receptor-ligand interactions .

Biological Activity

4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one, identified by its CAS number 1010879-48-7, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, particularly in the context of neuropharmacology and cancer treatment.

Chemical Structure and Properties

The molecular formula of the compound is C25H29N3O2C_{25}H_{29}N_{3}O_{2} with a molecular weight of 403.5 g/mol. The structure consists of an indole moiety linked to a piperazine ring, which is further substituted with a phenylpropanoyl group. This unique structure contributes to its biological activity.

PropertyValue
Molecular FormulaC25H29N3O2
Molecular Weight403.5 g/mol
CAS Number1010879-48-7

Neuropharmacological Effects

Research indicates that derivatives of indole and piperazine, including the compound , exhibit potential as dopamine D4 receptor agonists and 5-hydroxytryptamine (5-HT) receptor agonists . These properties suggest that the compound may play a role in treating central nervous system disorders such as schizophrenia and depression .

A study focusing on similar compounds demonstrated significant neuroleptic activity comparable to established antipsychotics like haloperidol, suggesting that 4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one may possess similar therapeutic effects .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. However, findings indicate that while some related compounds showed promise, the specific compound did not exhibit significant antiproliferative activity against several human solid tumor cell lines, including HeLa (cervical), T-47D (breast), and SW1573 (lung) cells . This suggests that while it may have neuropharmacological potential, its efficacy as an anticancer agent may be limited.

Study 1: Synthesis and Pharmacological Evaluation

In a study aimed at synthesizing 4-(1H-indol-3-yl)butylpiperazine derivatives, researchers evaluated their pharmacological profiles. The study highlighted the synthesis of various derivatives and their subsequent testing for neuroleptic activity. Despite some showing promise, the specific compound's activity was not as pronounced as anticipated .

Study 2: Structure-Activity Relationship

Another investigation into the structure-activity relationship (SAR) of indole-piperazine derivatives revealed that modifications to the piperazine ring significantly influenced biological activity. This underscores the importance of structural variations in enhancing or diminishing the pharmacological effects of such compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.